Enhanced Carboxylic Acid Acidity from Sulfone
Oxidation of the thietane ring to the 1,1-dioxide introduces a strong electron-withdrawing sulfone group that significantly acidifies the C3-carboxylic acid. The predicted pKa of thietane-3-carboxylic acid 1,1-dioxide is 2.94 ± 0.20, compared with 3.88 ± 0.20 for the parent thietane-3-carboxylic acid . This represents a ΔpKa of approximately –0.94, corresponding to a roughly 9-fold increase in acidity. At physiological pH (7.4), the dioxide-bearing acid exists predominantly in the ionized carboxylate form, which enhances aqueous solubility relative to the less acidic non-dioxide analog [1].
| Evidence Dimension | Carboxylic acid pKa (predicted) |
|---|---|
| Target Compound Data | pKa ≈ 2.94 (predicted for thietane-3-carboxylic acid 1,1-dioxide, CAS 13129-21-0) |
| Comparator Or Baseline | pKa ≈ 3.88 (predicted for thietane-3-carboxylic acid, CAS 765-55-9, non-dioxide analog) |
| Quantified Difference | ΔpKa ≈ –0.94 log units (~9-fold increase in acidity) |
| Conditions | Predicted pKa values from ACD/Labs or similar in silico engines; experimental confirmation pending |
Why This Matters
A lower pKa ensures a higher fraction of ionized species at gastrointestinal and plasma pH, directly influencing solubility, permeability, and formulation strategy, making the dioxide compound preferable when high aqueous solubility is a design requirement.
- [1] Stepaniuk OO, Gavrylenko OV, Vashchenko BV, et al. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. 2025. View Source
